![molecular formula C24H22N2O4 B380520 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 315235-04-2](/img/structure/B380520.png)

3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

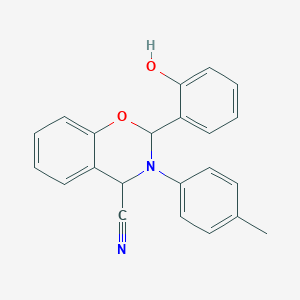

The molecular structure of this compound can be inferred from its name. It likely contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole ring is a phenyl group and a 1-(2,4-dimethoxyphenyl)-2-nitroethyl group .科学的研究の応用

Synthetic Methodologies and Chemical Properties

Oxidative Coupling Reactions : Indole derivatives, including those similar to the compound , undergo oxidative coupling reactions when treated with benzoyl nitrate, producing various nitro-derivatives and oxindoles. This demonstrates the compound's potential as a precursor in synthetic organic chemistry for creating complex molecular structures (Berti, Settimo, & Nannipieri, 1968).

Structural Analysis and DFT Studies : Novel indole-based derivatives have been synthesized and characterized, indicating the importance of indole derivatives in various applications. Structural analysis by XRD and spectroscopic methods, alongside DFT studies, highlight their potential in material science and molecular engineering (Tariq et al., 2020).

Antibacterial Activity : Some indole derivatives exhibit significant antibacterial activity, suggesting the potential of such compounds, including the one , in developing new antibacterial agents (Al-Hiari, Qaisi, El-Abadelah, & Voelter, 2006).

Reductive Cyclization : The palladium-catalyzed, carbon monoxide-mediated reductive cyclization of certain indole derivatives leads to the formation of biindoles, indicating a method for constructing complex indole-containing compounds (Ansari, Dacko, Akhmedov, & Söderberg, 2016).

Biological Activities and Applications

Antioxidant Properties : Synthesis and evaluation of substituted 2-phenyl-1H-indoles have shown promising antioxidant activities. This suggests that derivatives of indole, possibly including the compound , can serve as potent antioxidants in pharmaceutical applications (Karaaslan et al., 2013).

Anti-inflammatory Agents : The synthesis of chalcone derivatives based on indole frameworks demonstrates significant anti-inflammatory activities, suggesting the therapeutic potential of indole derivatives in treating inflammation (Rehman, Saini, & Kumar, 2022).

Organocatalysis : Indolylnitroalkenes, structurally related to the compound of interest, have been used as substrates in organocatalytic reactions to access tryptamine precursors, highlighting the compound's relevance in synthetic strategies for bioactive molecules (Chen et al., 2013).

Safety and Hazards

特性

IUPAC Name |

3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-29-17-12-13-18(22(14-17)30-2)20(15-26(27)28)23-19-10-6-7-11-21(19)25-24(23)16-8-4-3-5-9-16/h3-14,20,25H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRSXHNEYQNTAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2Z)-4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B380439.png)

![(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380442.png)

![2-[1-(4-Methoxy-benzenesulfonyl)-piperidin-4-ylmethyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B380445.png)

![2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B380446.png)

![1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone](/img/structure/B380447.png)

![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide](/img/structure/B380449.png)

![4-Ethyl 2-methyl 5-[({[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380451.png)

![5-(4-Chlorophenyl)-4-(3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B380452.png)

![2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380453.png)

![4-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380456.png)

![7-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one](/img/structure/B380457.png)